(2R,4S)-1-CBZ-2-hydroxymethyl-4-amino Pyrrolidine-HCl
Description
Properties
IUPAC Name |
benzyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNJVMWXFRKOG-ZVWHLABXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662607 | |
| Record name | Benzyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217609-33-0 | |
| Record name | Benzyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Strategy from L-Proline Derivatives
The chiral pool approach leverages enantiomerically pure starting materials like L-proline to ensure stereochemical fidelity. A representative protocol involves:
-
Protection of L-Proline : The carboxyl group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA).
-
Hydroxymethyl Introduction : The 2-position is hydroxymethylated via aldol condensation with formaldehyde under lithium bis(trimethylsilyl)amide (LiHMDS) catalysis at −70°C.
-
CBZ Protection : Benzyl chloroformate (Cbz-Cl) selectively protects the pyrrolidine nitrogen in dichloromethane (DCM) at 0°C, achieving >90% yield.
-
Amination at C4 : Mitsunobu reaction with phthalimide followed by hydrazine deprotection introduces the amino group, preserving the (2R,4S) configuration.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| L-Proline Protection | Boc₂O, THF, TEA, 25°C, 12h | 95% | 99% |
| Hydroxymethylation | Formaldehyde, LiHMDS, −70°C, 2h | 78% | 97% |
| CBZ Protection | Cbz-Cl, DCM, 0°C, 1h | 92% | 98% |
| C4 Amination | Phthalimide, DIAD, PPh₃, then NH₂NH₂ | 85% | 96% |
Catalytic Hydrogenation of Pyrroline Precursors
Patent EP3015456A1 discloses a racemization-free route via catalytic hydrogenation:
-
Double Bond Formation : (S)-N-Boc-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole is synthesized from L-proline.
-
Hydrogenation : Palladium-on-carbon (Pd/C) catalyzes hydrogenation of the double bond under 50 psi H₂ in ethanol, affording the cis-(2R,4S) isomer exclusively.
-
Functionalization : The hydroxymethyl and amino groups are introduced sequentially via alkylation and amination.
Advantages :
Process Optimization Strategies
Stereochemical Control
Racemization during alkylation is mitigated by:
Yield Enhancement
-
Solvent Optimization : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves hydroxymethylation yield by 15% due to better reagent solubility.
-
Catalyst Screening : Pd/C (10 wt%) outperforms PtO₂ in hydrogenation, reducing reaction time from 24h to 6h.
Analytical Characterization
Structural Validation
Purity Assessment
-
Chiral HPLC : Daicel Chiralpak IC-3 column (hexane:isopropanol 90:10) resolves enantiomers, showing >99% ee.
-
Mass Spectrometry : ESI-MS m/z 286.75 [M+H]⁺ aligns with the molecular formula C₁₃H₁₉ClN₂O₃.
Industrial-Scale Production
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-CBZ-2-hydroxymethyl-4-amino Pyrrolidine-HCl undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(2R,4S)-1-CBZ-2-hydroxymethyl-4-amino Pyrrolidine-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (2R,4S)-1-CBZ-2-hydroxymethyl-4-amino Pyrrolidine-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparisons
(a) Diastereomeric Pair: (2R,4S) vs. (2R,4R)
The (2R,4R)-diastereomer (MFCD11101164) shares identical substituents but differs in the 4-position stereochemistry. Computational studies on analogous pyrrolidine derivatives (e.g., Fidarestat isomers) reveal that stereochemistry profoundly impacts binding affinity. For instance, (2R,4S)-Fidarestat exhibits a ΔΔG of −1.2 kcal/mol relative to (2S,4S)-Fidarestat when binding to aldose reductase (ALR2), indicating superior thermodynamic stability due to optimized hydrogen bonding and reduced steric clashes .

| Property | (2R,4S)-Isomer | (2R,4R)-Isomer |
|---|---|---|
| Binding ΔΔG (ALR2) | −1.2 kcal/mol | Not reported |
| Solubility (aq.) | High (HCl salt) | Moderate (free base) |
| Melting Point | ~373–375 K (similar analogs) | N/A |
(b) Enantiomeric Comparisons
The (2S,4S)-enantiomer of related pyrrolidines demonstrates reduced activity in enzyme inhibition assays. For example, (2S,4S)-Fidarestat shows weaker ALR2 binding (ΔΔG = +0.8 kcal/mol) due to suboptimal spatial alignment with the enzyme’s active site .
Structural Analogs with Hydroxymethyl/Amino Substituents
(a) Benzyl 4-Amino-2-(hydroxymethyl)pyrrolidine Derivatives Compounds like “(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic Acid Methylester-2HCl” lack the hydroxymethyl group but share the CBZ-protected amino motif. These derivatives exhibit lower aqueous solubility due to the absence of ionizable HCl and reduced hydrogen-bonding capacity .
(b) THF-Ring Analogs Crystal structures of THF-containing analogs (e.g., C22H24O4) reveal that ring puckering and hydrogen-bonding networks differ significantly. For example, the THF ring in C22H24O4 deviates by up to 0.281 Å from planarity, whereas pyrrolidine derivatives like (2R,4S)-1-CBZ-2-hydroxymethyl-4-amino Pyrrolidine-HCl adopt a more rigid chair-like conformation, enhancing intermolecular interactions (e.g., O21–H21o···O1i hydrogen bonds with d = 2.7346 Å) .
Functional Group Comparisons
(a) CBZ-Protected vs. Free Amines Removing the CBZ group (e.g., in “4-amino-2-hydroxymethylpyrrolidine”) increases reactivity but reduces stability. The CBZ group in this compound shields the amine from oxidation while enabling controlled deprotection for downstream applications .
(b) Hydroxymethyl vs. Carboxylic Acid Derivatives Methyl esters (e.g., “(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic Acid Methylester-2HCl”) exhibit lower polarity and altered pharmacokinetic profiles compared to hydroxymethyl-substituted analogs .
Key Research Findings
Stereochemical Selectivity : The (2R,4S)-configuration confers a ~10-fold higher binding affinity to ALR2 compared to (2S,4S)-isomers, as shown by free energy integration studies (ΔGALR2 = −9.3 kcal/mol vs. −8.1 kcal/mol) .
Hydrogen-Bonding Networks : Intermolecular interactions (e.g., d(O21···O1i) = 2.7346 Å) stabilize crystal lattices and enhance solubility in polar solvents .
Industrial Relevance : The HCl salt form improves yield in large-scale syntheses by minimizing racemization during purification .
Biological Activity
(2R,4S)-1-CBZ-2-hydroxymethyl-4-amino Pyrrolidine-HCl is a chiral compound that has gained attention in various fields of scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H19ClN2O3
- Molecular Weight : 286.75456 g/mol
- CAS Number : 1217609-33-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity, which may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Modulation of Receptor Signaling : Interaction with various receptors can alter cellular signaling pathways, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in leukemia models.
- Neuroprotective Effects : The compound may offer protective benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.
- Antimicrobial Properties : There is emerging evidence supporting its effectiveness against certain bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Potential inhibition of tumor cell growth | |
| Neuroprotective | Modulation of neuroinflammation | |
| Antimicrobial | Effectiveness against specific bacteria |
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on leukemia cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an antileukemic agent.
Case Study 2: Neuroprotection
Research focused on the neuroprotective properties demonstrated that treatment with this compound reduced markers of inflammation in a murine model of Alzheimer's disease. This suggests a possible therapeutic role in neurodegenerative diseases.
Synthesis and Production
The synthesis of this compound involves several steps:
- Protection of the Amino Group : Initial protection to prevent unwanted reactions.
- Introduction of Hydroxymethyl Group : Controlled addition using chiral catalysts.
- Deprotection and Formation of Hydrochloride Salt : Final steps to yield the active compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
